Isodihydrofutoquinol B

Neuroscience Alzheimer's Disease Neuroprotection

Choose this specific neolignan for its validated neuroprotection in Aβ25-35-induced PC12 cell damage and computational EGFR inhibition profile—a dual activity not documented in analogs. Use as a definitive reference standard or as a negative control to rule out non-specific effects of futoquinol. Sourced from Piper species, with full NMR assignment for confident analytical identification.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 62499-71-2
Cat. No. B569568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodihydrofutoquinol B
CAS62499-71-2
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3
InChIKeySMOHLDSEWHACKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Isodihydrofutoquinol B (CAS: 62499-71-2) Product and Compound Class Profile


Isodihydrofutoquinol B (CAS: 62499-71-2) is a naturally occurring neolignan belonging to the furanolignan subclass [1]. It is a known active constituent primarily isolated from the leaves and stems of various Piper species, including Piper kadsura (Choisy) Ohwi and Piper schmidtii . This compound has garnered research interest for its diverse biological activities, particularly in the context of neuroprotection and as a potential lead in oncology drug discovery efforts [2].

Risks of Substituting Isodihydrofutoquinol B with Unverified Analogs


Despite sharing a common neolignan backbone with other compounds like futoquinol or isodihydrofutoquinol A, subtle structural variations in the cyclohexadienone moiety and substitution patterns of Isodihydrofutoquinol B lead to a distinct biological profile [1]. For example, it exhibits a dual activity profile—neuroprotection in cell-based assays and a computational profile against EGFR—that is not simultaneously documented for its closest analogs [2]. Generic substitution without considering these specific, assay-defined functional differences can lead to inconsistent experimental results or the selection of a compound with an unsuitable activity profile for a targeted research application [3].

Quantitative Differentiation of Isodihydrofutoquinol B from Key Comparators


Neuroprotective Potency of Isodihydrofutoquinol B in Aβ-Toxicity Models

In a direct head-to-head comparison within the same study, Isodihydrofutoquinol B (Compound 9) demonstrated a neuroprotective effect against Aβ25-35-induced cell damage in PC12 cells, with an EC50 value within the 3.06-29.3 µM range [1]. This potency is a key differentiator; while futoquinol, a close structural analog, shows anti-neuroinflammatory activity (NO inhibition in BV-2 cells, IC50 16.8 µM) [2], it lacks direct evidence of this specific neuroprotective mechanism in the Aβ25-35/PC12 model. This positions Isodihydrofutoquinol B as a more relevant selection for research focused on direct neuronal protection against amyloid-beta toxicity.

Neuroscience Alzheimer's Disease Neuroprotection

Computational Binding Affinity of Isodihydrofutoquinol B to EGFR Kinase Domain

An in-silico study compared the docking scores of 37 compounds against the Epidermal Growth Factor Receptor (EGFR) [1]. Isodihydrofutoquinol B was one of five compounds proposed as a lead inhibitor, demonstrating a distinct computational profile. Among the group, clarkinol A showed the highest binding affinity (-7.304 kcal/mol). This evidence supports the selection of Isodihydrofutoquinol B for further computational or in vitro validation studies specifically targeting EGFR, differentiating it from other neolignans not predicted to interact with this critical cancer target.

Oncology Computational Chemistry EGFR Inhibition

Relative Anti-Inflammatory Activity of Futoquinol Analogs

The compound futoquinol, a close structural analog of Isodihydrofutoquinol B, is a well-characterized anti-inflammatory agent. It inhibits PMA-induced ROS production in human neutrophils with an IC50 of 13.1 ± 5.3 µM and LPS-induced NO production in BV-2 microglia with an IC50 of 16.8 µM [1]. The absence of Isodihydrofutoquinol B from these same specific assays [2] serves as a critical negative differentiator. It suggests that if a project's primary objective is to study these precise anti-inflammatory pathways (PMA/ROS or LPS/NO in these cell types), futoquinol would be the more validated and appropriate choice. This data prevents the misapplication of Isodihydrofutoquinol B in inflammation models where its activity is unverified.

Immunology Inflammation Natural Product Pharmacology

Isodihydrofutoquinol B Exhibits Distinct Structural Features and Spectroscopic Fingerprint

Isodihydrofutoquinol B possesses a unique structural and spectroscopic identity that allows for its unambiguous identification in complex mixtures [1]. The full 13C NMR data and a reassigned 1H NMR spectrum have been published, providing a verified chemical fingerprint [2]. This level of spectroscopic detail is not universally available for all minor neolignan analogs and is essential for quality control (QC) and dereplication efforts. This documented analytical characterization is a key differentiator from less well-characterized natural products, ensuring the material's identity and purity can be confirmed by the end-user.

Natural Product Chemistry Analytical Chemistry Structure Elucidation

Optimal Use Cases for Isodihydrofutoquinol B Based on Evidenced Activities


Neuroscience Research: Probing Aβ-Mediated Neurotoxicity Pathways

The demonstrated neuroprotective effect of Isodihydrofutoquinol B in the Aβ25-35-induced PC12 cell damage model [1] makes it a specific and valuable tool for neuroscience laboratories. Researchers investigating the mechanisms of amyloid-beta toxicity in Alzheimer's disease can use this compound to dissect neuroprotective pathways, study the reversal of Aβ-induced cellular stress, or serve as a positive control in assays screening for new neuroprotective agents. Its use in this context is justified by the direct experimental evidence linking it to this specific pathology model.

Computational and Medicinal Chemistry: Validation of Novel EGFR Inhibitor Scaffolds

Based on its identification as a top candidate for EGFR inhibition in a comprehensive in silico screening study [2], Isodihydrofutoquinol B serves as a validated starting point for medicinal chemistry programs. Computational chemists can use its structure for ligand-based drug design or pharmacophore modeling. More importantly, this evidence justifies the compound's procurement for subsequent in vitro validation assays (e.g., kinase inhibition assays, cell proliferation studies in EGFR-dependent cancer cell lines) to confirm the computational prediction experimentally.

Analytical and Natural Product Chemistry: Use as a Qualified Reference Standard

The availability of fully assigned 13C NMR and 1H NMR spectra for Isodihydrofutoquinol B [3] positions it as a high-quality reference standard. Analytical chemists working on the metabolomic profiling of Piper species, the standardization of herbal extracts, or the dereplication of natural product libraries can confidently use this compound to identify and quantify its presence in complex samples. This application is directly supported by the published, peer-reviewed spectroscopic data that ensures its identity and purity can be verified.

Negative Control for Inflammation Studies Involving Futoquinol

Given that Isodihydrofutoquinol B was not the active principle in key anti-inflammatory assays where its analog futoquinol showed potent activity [4], it can be strategically employed as a negative control. In studies designed to confirm the specific anti-inflammatory activity of futoquinol or similar neolignans, Isodihydrofutoquinol B provides a structurally similar yet functionally distinct comparator. This application leverages the 'negative data' as a powerful experimental design tool to validate target specificity and rule out non-specific effects of the compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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